molecular formula C12H20N4 B1483510 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine CAS No. 2098131-48-5

3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine

Cat. No. B1483510
CAS RN: 2098131-48-5
M. Wt: 220.31 g/mol
InChI Key: MLCJIHQRNJQFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine is an organic compound that has been studied extensively in the field of medicinal chemistry due to its potential applications in the development of new drugs. This compound is synthesized via a variety of methods, including the use of cyclopropylmethylation, piperidin-4-ylmethylation, and pyrazol-5-amination. The compound has been studied for its potential to act as a ligand for various enzymes and receptors, as well as its ability to interact with other compounds in order to produce a variety of different effects.

Scientific Research Applications

Synthesis of Bicyclic [6 + 6] Systems

The compound is utilized in the synthesis of bicyclic [6 + 6] systems, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These systems are significant due to their complex structure and potential biological applications.

Reactivity of Substituents

Researchers study the reactivity of substituents linked to the ring carbon and nitrogen atoms of the compound . Understanding these reactions is crucial for developing new synthetic routes and pharmaceutical applications.

Biological Applications in Medicine

This compound has been applied in the medical field, particularly in the development of new drugs . Its structure allows for the creation of novel compounds with potential therapeutic benefits.

Antiviral Activity

Derivatives of this compound have shown promise as antiviral agents. Their ability to inhibit virus replication makes them valuable in the development of new antiviral drugs .

Anti-inflammatory Properties

The anti-inflammatory properties of this compound’s derivatives are of interest for the treatment of chronic inflammatory diseases . Research in this area could lead to new anti-inflammatory medications.

Anticancer Potential

Studies have indicated that derivatives of this compound may possess anticancer activities . This opens up possibilities for its use in cancer treatment, either alone or in combination with other chemotherapeutic agents.

properties

IUPAC Name

5-cyclopropyl-2-(piperidin-4-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c13-12-7-11(10-1-2-10)15-16(12)8-9-3-5-14-6-4-9/h7,9-10,14H,1-6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCJIHQRNJQFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)N)CC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine
Reactant of Route 4
3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.